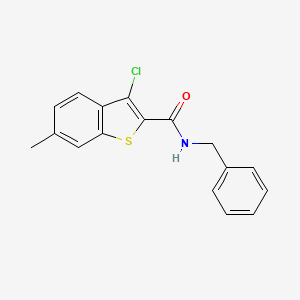

N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide” is a chemical compound with the molecular formula C17H14ClNOS . It is a derivative of benzothiophene, a class of heterocyclic compounds that have shown interesting applications in the field of medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide” consists of a benzothiophene core with a carboxamide group attached at the 2-position, a methyl group at the 6-position, and a benzyl group attached to the nitrogen of the carboxamide group .Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide Applications

Inhibitors of Bispecific Protein Kinase: N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide has been identified as a potential inhibitor of bispecific protein kinases, particularly Dyrk1A . This kinase is closely related to Down syndrome, and the compound’s inhibitory activity could be significant for therapeutic interventions in such genetic conditions.

Antimicrobial Activity: Thiophene derivatives, which include compounds like N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide, have shown antimicrobial properties . This application is crucial in developing new antibiotics and antiseptics to combat resistant strains of bacteria.

Analgesic and Anti-inflammatory Uses: The compound’s structure suggests potential analgesic and anti-inflammatory applications. Thiophene derivatives are known to possess these properties, which could be harnessed for pain relief and reducing inflammation in various medical conditions .

Antihypertensive Properties: Given the broader pharmacological activity of thiophene derivatives, there is a possibility that N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide could be explored for its antihypertensive effects, contributing to the management of high blood pressure .

Antitumor Activity: The structural class of thiophenes has been associated with antitumor activity. Research into the specific applications of N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide could uncover new avenues for cancer treatment .

Corrosion Inhibition: Outside of biomedical applications, thiophene derivatives are also used as inhibitors of metal corrosion. This compound could be part of formulations to protect metals from degradation, especially in industrial settings .

Material Science: Light-Emitting Diodes (LEDs): In material science, thiophene derivatives have been utilized in the fabrication of LEDs. The electronic properties of N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide could make it a candidate for use in electronic devices .

Organic Synthesis: The benzylic position in the compound’s structure is reactive, allowing for various organic synthesis reactions, such as free radical bromination, nucleophilic substitution, and oxidation. These reactions are fundamental in creating complex organic molecules for various applications .

Zukünftige Richtungen

The future directions for “N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide” and similar compounds could involve further exploration of their therapeutic properties. Given the wide range of therapeutic properties reported for benzothiophene derivatives , these compounds could be promising candidates for drug development.

Eigenschaften

IUPAC Name |

N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNOS/c1-11-7-8-13-14(9-11)21-16(15(13)18)17(20)19-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEKOOXMPRVKBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(azepan-1-ylsulfonyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5648222.png)

![2-[3-(1H-imidazol-1-yl)propyl]-9-[2-(methylthio)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5648230.png)

![4-[(3,7-dimethyl-2-quinolinyl)amino]benzoic acid](/img/structure/B5648259.png)

![(5-{[(3S*,4R*)-3-(dimethylamino)-4-isopropyl-1-pyrrolidinyl]methyl}-2-ethoxyphenyl)methanol](/img/structure/B5648266.png)

![1-[(4-benzyl-1-piperidinyl)methyl]-2,5-pyrrolidinedione](/img/structure/B5648272.png)

![3-({[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]amino}sulfonyl)-N-(2-fluorophenyl)benzamide](/img/structure/B5648280.png)

![6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5648284.png)

![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-piperidinecarboxamide](/img/structure/B5648299.png)

![3-(4-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B5648302.png)

![4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5648319.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-5-(methoxymethyl)-2-furamide](/img/structure/B5648332.png)